3-Amino-3-(5-methylthiophen-2-yl)butanamide
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Overview
Description
3-Amino-3-(5-methylthiophen-2-yl)butanamide is a chemical compound with the molecular formula C₉H₁₄N₂OS and a molecular weight of 198.29 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an amino group attached to a butanamide chain. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-methylthiophen-2-yl)butanamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate reagents to introduce the amino and butanamide groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-methylthiophen-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-Amino-3-(5-methylthiophen-2-yl)butanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-methylthiophen-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The amino and thiophene groups can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic five-membered ring containing sulfur, used in various chemical syntheses.
5-Methylthiophene-2-carboxylic acid: A precursor in the synthesis of 3-Amino-3-(5-methylthiophen-2-yl)butanamide.
3-Amino-3-phenylbutanamide: A similar compound with a phenyl group instead of a thiophene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H14N2OS |
---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
3-amino-3-(5-methylthiophen-2-yl)butanamide |
InChI |
InChI=1S/C9H14N2OS/c1-6-3-4-7(13-6)9(2,11)5-8(10)12/h3-4H,5,11H2,1-2H3,(H2,10,12) |
InChI Key |
SQBAGGOKAMYHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)(CC(=O)N)N |
Origin of Product |
United States |
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